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molecular formula C8H9ClO2S B8413970 4-Chloro-2-methyl-1-(methylsulfonyl)benzene

4-Chloro-2-methyl-1-(methylsulfonyl)benzene

Cat. No. B8413970
M. Wt: 204.67 g/mol
InChI Key: POMIDSINUFQTCE-UHFFFAOYSA-N
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Patent
US04349568

Procedure details

A slurry of 6.14 g of 4-chloro-2-methylphenyl methyl sulfone, 8.35 g of 3,4-dichlorophenol and 7.08 g of K2CO3 in 150 ml of sulfolane was heated at 170° C. for 7 hrs. The product (6.3 g, 63.4% yield) was isolated from the reaction mixture essentially as described in Example 18. Recrystallization from ethanol afforded purified 4-(3-methyl-4-(methylsulfonyl)phenoxy)-1,2-dichlorobenzene, mp 154°-156° C.
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
63.4%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](Cl)=[CH:7][C:6]=1[CH3:12])(=[O:4])=[O:3].[Cl:13][C:14]1[CH:15]=[C:16]([OH:21])[CH:17]=[CH:18][C:19]=1[Cl:20].C([O-])([O-])=O.[K+].[K+]>S1(CCCC1)(=O)=O>[CH3:12][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:5]=1[S:2]([CH3:1])(=[O:4])=[O:3])[O:21][C:16]1[CH:17]=[CH:18][C:19]([Cl:20])=[C:14]([Cl:13])[CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.14 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=C(C=C1)Cl)C
Name
Quantity
8.35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
7.08 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OC2=CC(=C(C=C2)Cl)Cl)C=CC1S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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